2,3,4-Trichloroanisole

Catalog No.
S773229
CAS No.
54135-80-7
M.F
C7H5Cl3O
M. Wt
211.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichloroanisole

CAS Number

54135-80-7

Product Name

2,3,4-Trichloroanisole

IUPAC Name

1,2,3-trichloro-4-methoxybenzene

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

FRQUNVLMWIYOLV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

Solubility

5.11e-05 M

Synonyms

1,2,3-Trichloro-4-methoxybenzene

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

2,3,4-Trichloroanisole is an organic compound with the molecular formula C₇H₅Cl₃O. It is a chlorinated derivative of anisole and is known for its distinctive musty odor, which can be unpleasant and is often associated with cork taint in wines. The compound appears as a colorless to pale yellow solid and has garnered attention due to its impact on the sensory qualities of various beverages, particularly wines and coffees. Its structure consists of three chlorine atoms substituted on the aromatic ring of anisole, which significantly influences its chemical properties and biological activity.

The chemical behavior of 2,3,4-trichloroanisole is largely influenced by its chlorinated structure. It can undergo various reactions typical of aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under certain conditions.
  • Oxidation: 2,3,4-trichloroanisole can be oxidized to form corresponding phenolic compounds or carboxylic acids.
  • Dechlorination: In the presence of reducing agents, it may lose chlorine atoms, leading to less chlorinated derivatives.

These reactions are significant in understanding its degradation pathways in environmental contexts and its interactions with biological systems.

2,3,4-Trichloroanisole exhibits notable biological activity, particularly in terms of its olfactory effects. It has been shown to interfere with olfactory transduction mechanisms by suppressing cyclic nucleotide-gated channels. This results in a diminished ability to perceive certain odors, contributing to its characterization as an off-flavor compound in food and beverages . Additionally, studies indicate that it may have toxicological implications when present in drinking water at low concentrations .

Several synthetic routes have been developed for producing 2,3,4-trichloroanisole. Some notable methods include:

  • From 1,2,3,4-Tetrachlorobenzene: Reacting 1,2,3,4-tetrachlorobenzene with sodium methoxide followed by methylation using iodomethane.
  • Chlorination of Anisole: Direct chlorination of anisole under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions.
  • Rearrangement Reactions: Utilizing specific catalysts to rearrange precursor compounds into trichloroanisole derivatives .

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

2,3,4-Trichloroanisole has limited but significant applications:

  • Flavoring Agent: While primarily known for its undesirable taste and odor in food products like wine and coffee, it is sometimes studied for potential applications in flavor chemistry.
  • Research Tool: It serves as a model compound in studies related to sensory perception and chemical interactions within biological systems.
  • Environmental Monitoring: Due to its presence as a contaminant in drinking water sources, it is monitored as part of water quality assessments.

Research on the interaction of 2,3,4-trichloroanisole with biological systems has revealed insights into its sensory effects. Studies indicate that it can attenuate olfactory responses by interfering with signal transduction pathways in olfactory receptors . Furthermore, investigations into its environmental persistence have shown that it can be formed from microbial metabolism of chlorinated phenols found in contaminated environments.

Several compounds share structural similarities with 2,3,4-trichloroanisole. A comparison with other trichloroanisoles highlights unique characteristics:

CompoundFormulaUnique Features
2,4,6-TrichloroanisoleC₇H₅Cl₃OMost common form associated with cork taint
2,3-DichloroanisoleC₇H₇Cl₂OLess chlorinated; different sensory properties
2-ChloroanisoleC₇H₇ClOSingle chlorine substitution; less potent odor
2,6-DichloroanisoleC₇H₇Cl₂OSimilar structure but different substitution pattern

The distinct arrangement of chlorine atoms in 2,3,4-trichloroanisole contributes to its unique sensory profile compared to these similar compounds.

XLogP3

4

LogP

3.74 (LogP)

Melting Point

69.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

54135-80-7

Wikipedia

2,3,4-Trichloroanisole

Biological Half Life

25.12 Days

Dates

Modify: 2023-08-15

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